3-(Dimethylamino)tetrahydro-2h-pyran-3-carboxylic acid
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Overview
Description
3-(Dimethylamino)tetrahydro-2h-pyran-3-carboxylic acid is an organic compound with a unique structure that includes a tetrahydropyran ring substituted with a dimethylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)tetrahydro-2h-pyran-3-carboxylic acid typically involves the reaction of tetrahydropyran derivatives with dimethylamine under controlled conditions. One common method includes the use of a tetrahydropyran-3-carboxylic acid precursor, which is then reacted with dimethylamine in the presence of a suitable catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)tetrahydro-2h-pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-(Dimethylamino)tetrahydro-2h-pyran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)tetrahydro-2h-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-3-carboxylic acid: A similar compound with a tetrahydropyran ring and a carboxylic acid group but without the dimethylamino substitution.
2-Hydroxytetrahydropyran: Another related compound with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
3-(Dimethylamino)tetrahydro-2h-pyran-3-carboxylic acid is unique due to the presence of both the dimethylamino and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(dimethylamino)oxane-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-9(2)8(7(10)11)4-3-5-12-6-8/h3-6H2,1-2H3,(H,10,11) |
InChI Key |
FHLOKDAGUTVTFE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCOC1)C(=O)O |
Origin of Product |
United States |
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